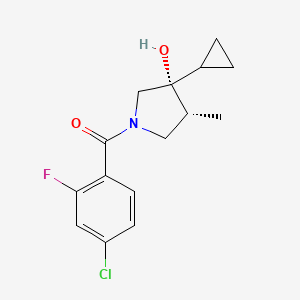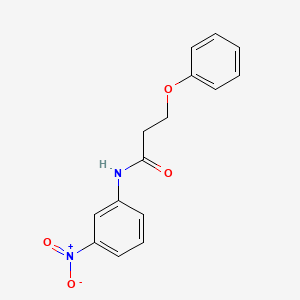![molecular formula C16H13N3O2S B5551893 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)
2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazinone derivatives, including structures similar to "2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide," involves several key steps. A general route for the synthesis of novel classes of pyridazin-3-one derivatives has been established through reactions involving active methylene compounds and various acyl derivatives, demonstrating the flexibility and complexity of synthesizing these compounds (Ibrahim & Behbehani, 2014).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be further modified with various substituents to achieve desired properties. X-ray crystallographic analysis is often employed to determine the precise structure of these compounds, providing insights into their molecular geometry and electronic structure (Janardhan et al., 2014).
Chemical Reactions and Properties
Pyridazinone derivatives exhibit a range of chemical reactivities, depending on their specific structures. For example, they can participate in cycloaddition reactions, nucleophilic substitutions, and other transformations that are central to the synthesis of complex heterocyclic compounds. These reactions are pivotal for modifying the core structure to enhance biological activity or alter physical and chemical properties (El-Gaby et al., 2003).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and other fields. These properties are influenced by the molecular structure and can be tailored through synthetic modifications. Studies have shown that certain pyridazinone derivatives demonstrate ideal pharmaceutical properties for CNS drugs, including water solubility and permeability (Hudkins et al., 2011).
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives, such as their reactivity towards various reagents, stability under different conditions, and the ability to form complexes with metals or other molecules, are key factors in their application. These properties are determined by the functional groups attached to the pyridazinone core and can significantly impact their biological activity and application potential (Binyamin et al., 2006).
Wissenschaftliche Forschungsanwendungen
Cardiotonic Activity
One study discovered the potent positive inotropic effect of related dihydropyridazinone derivatives in dogs, highlighting the potential of these compounds in treating heart conditions. These analogues demonstrated significant increases in contractility, with one compound being identified as one of the most potent and long-acting oral inotropes described at the time (Robertson et al., 1986).
Cognitive and Attentional Disorders
Another research effort led to the discovery of a novel series of pyridazin-3-one derivatives as potent, selective histamine H3 receptor inverse agonists. This compound, identified for potential use in treating attentional and cognitive disorders, exhibited high affinity for human and rat H3 receptors, suggesting its viability as a central nervous system (CNS) drug (Hudkins et al., 2011).
Antimicrobial Activity
Several studies focused on synthesizing novel derivatives to evaluate their antibacterial activities. For instance, novel thieno[2,3-c]pyridazines were synthesized using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material and were tested for their antibacterial activities, indicating the broad potential of these compounds in developing new antimicrobial agents (Al-Kamali et al., 2014).
Organic Synthesis
The chemical synthesis and functionalization of pyridazinyl and thienyl derivatives have been widely studied, with applications in creating a variety of compounds with potential biological activities. For example, the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives and their utility in the synthesis of fused azines were explored, providing insights into the versatile chemistry of these compounds and their potential applications in medicinal chemistry (Ibrahim & Behbehani, 2014).
Eigenschaften
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-15(17-12-5-2-1-3-6-12)11-19-16(21)9-8-13(18-19)14-7-4-10-22-14/h1-10H,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRYQPHCDWEURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)
![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)

![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)

